Product packaging for (s)-2-Benzyloxy-3-pentanone(Cat. No.:CAS No. 132489-33-9)

(s)-2-Benzyloxy-3-pentanone

Cat. No.: B3231535
CAS No.: 132489-33-9
M. Wt: 192.25 g/mol
InChI Key: DEOOBELFQJXOAE-JTQLQIEISA-N
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Description

(S)-2-Benzyloxy-3-pentanone ( 132489-33-9) is a chiral organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . This chemical serves as a critical synthetic intermediate in pharmaceutical research, most notably in the synthesis of Posaconazole, a potent antifungal medication . Its specific stereochemistry, indicated by the (S) configuration, is essential for its role in constructing complex molecules with the desired biological activity. Researchers value this compound for its application in developing and analyzing active pharmaceutical ingredients (APIs). It is also identified and used as a specific impurity (Posaconazole Impurity 106) in quality control and regulatory research, helping to ensure the purity and safety of pharmaceutical compounds . The compound is offered by multiple specialty chemical suppliers and is typically available for custom synthesis . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B3231535 (s)-2-Benzyloxy-3-pentanone CAS No. 132489-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-phenylmethoxypentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOOBELFQJXOAE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@H](C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132489-33-9
Record name 2-(Phenylmethoxy)-3-pentanone, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR7G4B3UU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualizing Chiral Ketones As Key Intermediates in Stereoselective Chemistry

Chiral ketones are fundamental intermediates in the stereoselective construction of complex molecules. Their carbonyl group provides a reactive site for a multitude of carbon-carbon bond-forming reactions, while the adjacent stereocenter can direct the approach of incoming reagents, thereby controlling the stereochemical outcome of the reaction. This ability to induce asymmetry is a cornerstone of modern organic synthesis.

The utility of chiral ketones stems from their capacity to generate new stereocenters with a high degree of predictability. Through the formation of enolates or by direct nucleophilic addition to the carbonyl, these compounds can participate in a wide array of transformations, including aldol (B89426) reactions, alkylations, and reductions. The inherent chirality of the ketone influences the facial selectivity of these reactions, leading to the preferential formation of one diastereomer over the other. This diastereoselectivity can then be translated into enantioselectivity upon removal of the chiral-directing element.

Significance of S 2 Benzyloxy 3 Pentanone As a Versatile Chiral Building Block

(S)-2-Benzyloxy-3-pentanone, a lactate-derived chiral ketone, has garnered considerable attention as a versatile chiral building block. Its significance lies in its accessibility from the chiral pool, with (S)-ethyl lactate (B86563) serving as an inexpensive and readily available starting material. patsnap.comrsc.orgorgsyn.orgrsc.org The presence of a benzyloxy group at the C2 position plays a crucial role in its synthetic applications, acting as a key chelating group in metal-mediated reactions to enforce a rigid transition state, which is essential for high stereocontrol.

The primary application of this compound is in diastereoselective aldol (B89426) reactions, a powerful method for the construction of polyketide natural products. researchgate.netusask.ca By carefully selecting the reaction conditions, specifically the Lewis acid and additives, chemists can selectively generate either syn- or anti-aldol adducts with high diastereomeric ratios. For instance, the use of titanium tetrachloride (TiCl₄) in the presence of tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) dramatically improves the stereoselectivity to favor the formation of 2,4-syn-4,5-syn adducts. researchgate.netnih.gov Conversely, other titanium-based Lewis acids can be employed to access the corresponding anti-adducts. researchgate.net

The versatility of this chiral ketone is further demonstrated by its successful application in the total synthesis of complex natural products. For example, it has been utilized in an anti-selective aldol reaction during the synthesis of a bioactive cyclodepsipeptide, showcasing its utility in constructing intricate molecular architectures. nih.gov Furthermore, the carbonyl group of this compound can undergo diastereoselective reduction, providing access to chiral alcohols, further expanding its synthetic potential. patsnap.com

The table below summarizes the diastereoselective aldol reactions of this compound with various aldehydes, highlighting the influence of reaction conditions on the stereochemical outcome.

AldehydeLewis Acid/AdditiveDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydeTiCl₄/DME97:385 researchgate.net
BenzaldehydeTiCl₄/DME95:590 researchgate.net
CrotonaldehydeTiCl₄/DME96:478 researchgate.net
Isobutyraldehyde(i-PrO)TiCl₃10:9075 researchgate.net
Benzaldehyde(i-PrO)TiCl₃15:8582 researchgate.net

Historical Overview of Its Synthetic Utility and Contributions to Enantioselective Methodologies

The development and application of (S)-2-Benzyloxy-3-pentanone are intrinsically linked to the broader history of asymmetric synthesis and the use of chiral auxiliaries. The concept of using a temporary chiral group to direct a stereoselective reaction has been a fundamental strategy for decades. The pioneering work in this area laid the groundwork for the development of highly efficient and predictable methods for creating chiral molecules.

The use of lactate (B86563) as a chiral starting material has a long history, leveraging its natural abundance and enantiopurity. rsc.orgnih.govresearchgate.net The evolution of lactate-derived chiral auxiliaries and building blocks provided chemists with a reliable source of chirality for a variety of transformations. This compound emerged from this lineage as a particularly effective reagent for substrate-controlled stereoselection.

The systematic investigation into the titanium-mediated aldol (B89426) reactions of this compound in the early 2000s marked a significant advancement in enantioselective methodologies. Researchers demonstrated the remarkable ability to control the diastereoselectivity of the aldol reaction by fine-tuning the Lewis acid and solvent system. researchgate.netnih.gov These studies provided a deeper understanding of the transition state geometries involved and established a reliable protocol for accessing specific stereoisomers, contributing significantly to the toolbox of synthetic organic chemists. The successful application of this methodology in the synthesis of complex natural product fragments further solidified the importance of this compound as a valuable chiral building block. usask.canih.gov

An in-depth examination of the advanced synthetic methodologies for producing the chiral ketone, this compound, reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing this compound, which serves as a valuable building block in the synthesis of complex molecules. The focus of modern synthetic chemistry in this area is on achieving high levels of stereocontrol, efficiency, and purity.

Mechanistic Insights into Stereocontrol and Reactivity of S 2 Benzyloxy 3 Pentanone

Elucidation of Key Transition State Geometries Governing Stereoselectivity

The diastereoselectivity in nucleophilic additions to α-alkoxy ketones like (S)-2-Benzyloxy-3-pentanone is dictated by the relative energies of the competing transition state geometries. The Felkin-Ahn model, which presumes a non-chelated transition state, and the Cram-chelate model, which involves the formation of a cyclic intermediate, are the two primary manifolds through which these reactions proceed.

In the Felkin-Ahn model , the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°). For this compound, the benzyloxy group, due to its electronic properties, is considered the most influential group. The Felkin-Ahn model would predict a transition state where the benzyloxy group is positioned anti-periplanar to the incoming nucleophile, leading to the formation of the anti diastereomer.

Conversely, the Cram-chelate model becomes operative when a Lewis acid is present that can coordinate to both the carbonyl oxygen and the oxygen of the benzyloxy group. This chelation locks the substrate into a rigid five-membered ring structure. The nucleophile is then directed to attack from the less sterically hindered face of this rigid chelate, which typically leads to the formation of the syn diastereomer. The propensity for chelation is dependent on the nature of the Lewis acid and the solvent.

Experimental data from studies on the closely related (S)-2-(benzyloxy)propanal demonstrates this principle effectively. The addition of γ-(alkoxy)allylstannane reagents to this aldehyde in the presence of different Lewis acids showcases the switch between these two stereochemical control models.

Lewis AcidDiastereomeric Ratio (syn:anti)Proposed Control Model
Boron trifluoride etherate (BF₃·OEt₂)7:93Felkin-Ahn (Non-chelation)
Magnesium bromide (MgBr₂)High (unspecified ratio)Cram-Chelate (Chelation)
Tin(IV) chloride (SnCl₄)High (unspecified ratio)Cram-Chelate (Chelation)

This table presents data for the reaction of a γ-(methoxymethoxy)allylstannane with (S)-2-(benzyloxy)propanal, which serves as a model for the reactivity of this compound.

The data clearly indicates that non-chelating Lewis acids like BF₃·OEt₂ favor a Felkin-Ahn transition state, leading predominantly to the anti product. In contrast, chelating Lewis acids such as MgBr₂ and SnCl₄ enforce a chelated transition state, resulting in high selectivity for the syn product.

Computational Studies on Reaction Pathways and Stereochemical Outcomes

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights into transition state structures, energies, and the origins of stereoselectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) has emerged as a robust method for calculating the potential energy surfaces of chemical reactions. For nucleophilic additions to this compound, DFT calculations can be employed to model the geometries and energies of the Felkin-Ahn and Cram-chelate transition states. These calculations can quantify the energy difference (ΔΔG‡) between the diastereomeric transition states, which is directly related to the predicted diastereomeric ratio of the products.

Such calculations would typically reveal that in the absence of a chelating metal, the Felkin-Ahn transition state, where the large benzyloxy group is positioned to minimize steric hindrance with the incoming nucleophile, is lower in energy. The stability of this arrangement is often enhanced by stereoelectronic effects, such as the favorable overlap between the developing C-nucleophile σ bond and the low-lying σ* orbital of the C-O bond of the benzyloxy group. uwindsor.ca

Molecular modeling and dynamics simulations offer a means to visualize and understand the dynamic interactions between the substrate, this compound, and the attacking reagent or catalyst system. These simulations can model the conformational flexibility of the substrate and how it is influenced by interactions with the solvent and reagents.

For instance, in a chelation-controlled reaction, molecular dynamics could simulate the binding of a Lewis acid to the bidentate ligand formed by the carbonyl and benzyloxy oxygens. These simulations can provide insights into the stability and lifetime of the chelated complex and how its structure directs the approach of the nucleophile. By sampling numerous reaction trajectories, these simulations can help to predict the most probable pathways and thus the major stereochemical outcome.

Understanding the Role of Chiral Auxiliaries and Ligands in Asymmetric Induction Mechanisms

While this compound is itself a chiral molecule, leading to diastereoselective reactions, the use of chiral auxiliaries or chiral ligands can further enhance stereocontrol, often enabling enantioselective transformations. In the context of reactions involving an achiral variant of the ketone, a chiral ligand is essential for inducing enantioselectivity.

When a chiral ligand coordinates to a metal center (e.g., in an organometallic reagent), it creates a chiral environment around the reactive species. This chiral complex then preferentially reacts with one of the two enantiotopic faces of the prochiral ketone. The ligand's structure creates steric and electronic biases in the transition state, favoring one pathway over the other.

The mechanism of asymmetric induction by a chiral ligand involves the formation of a diastereomeric transition state complex between the substrate and the chiral reagent. The difference in the free energies of these diastereomeric transition states determines the enantiomeric excess of the product. The effectiveness of a chiral ligand is dependent on its ability to create a well-defined and rigid chiral pocket that allows for significant differentiation between the two competing reaction pathways.

Analysis of Solvent Effects on Stereochemical Trajectories and Reaction Rates

The choice of solvent can have a profound impact on both the rate and the stereochemical outcome of nucleophilic additions to this compound. Solvents can influence the reaction by solvating the reactants and transition states to different extents, and by coordinating with Lewis acidic reagents.

In the context of chelation versus non-chelation control, solvent polarity and coordinating ability are critical.

Solvent PropertyEffect on StereoselectivityRationale
Non-coordinating, non-polar (e.g., Toluene, Dichloromethane)Favors chelation control (with appropriate Lewis acid)These solvents do not compete with the substrate for coordination to the Lewis acid, allowing the formation of the stable Cram-chelate intermediate. nih.gov
Coordinating, polar (e.g., Tetrahydrofuran (B95107) (THF), Diethyl ether)Can disfavor chelation control, leading to lower diastereoselectivity or a switch to Felkin-Ahn controlThe solvent molecules can coordinate to the Lewis acid, disrupting the formation of the chelate between the substrate and the metal center. This leads to a competition between the chelated and non-chelated pathways.

The reaction rate is also affected by the solvent. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. However, in cases where chelation is crucial for reactivity, strongly coordinating solvents might slow down the reaction by competing for the Lewis acid, thereby inhibiting the formation of the more reactive chelated species. Therefore, the selection of an appropriate solvent is a key parameter for optimizing both the yield and the diastereoselectivity of reactions involving this compound.

Advanced Characterization and Analytical Methods for Stereochemical Analysis

Chiral Chromatography (HPLC, GC) for Precise Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers, enabling the accurate determination of enantiomeric excess (ee). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized for the analysis of (s)-2-Benzyloxy-3-pentanone.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the separation of enantiomers. phenomenex.comheraldopenaccess.us The choice of a suitable chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a broad range of chiral compounds, including ketones. phenomenex.com For the analysis of this compound, a column with a coated or immobilized polysaccharide derivative would be a suitable choice. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

A typical HPLC method for the determination of the enantiomeric excess of 2-Benzyloxy-3-pentanone would involve a normal-phase mobile system, as this often provides better selectivity for chiral separations of moderately polar compounds.

Parameter Condition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer (hypothetical)

Chiral Gas Chromatography (GC):

Chiral GC offers high resolution and sensitivity for the analysis of volatile chiral compounds. gcms.cz Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary GC columns. For this compound, a column such as Rt-βDEXsm, which is known for its excellent enantiomeric separation of ketones, would be appropriate. gcms.cz

Parameter Condition
Column Rt-βDEXsm (2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Split Ratio 50:1

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination and Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org It is a powerful method for determining the absolute configuration of chiral compounds, particularly those containing a chromophore, such as the carbonyl group in this compound.

The CD spectrum of a chiral ketone is highly sensitive to the spatial arrangement of substituents around the carbonyl chromophore. The "Octant Rule" provides a framework for predicting the sign of the Cotton effect for the n→π* transition of the carbonyl group based on the location of substituents in three-dimensional space relative to the carbonyl group. stackexchange.com

For this compound, the absolute configuration can be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum obtained from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). A good match between the experimental and calculated spectra for the (S)-configuration would confirm the absolute stereochemistry of the sample.

Parameter Typical Value/Condition
Wavelength Range 200 - 400 nm
Solvent Methanol or Acetonitrile
Concentration 0.1 - 1.0 mg/mL
Path Length 1.0 cm
Expected Observation A characteristic Cotton effect for the n→π* transition of the carbonyl group around 280-300 nm. The sign of this effect is indicative of the absolute configuration.

High-Resolution Mass Spectrometry for Reaction Monitoring and Pathway Elucidation Beyond Basic Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for monitoring the progress of chemical reactions and elucidating reaction pathways. waters.comgoogle.com

Reaction Monitoring:

In the synthesis of this compound, HRMS can be used to track the consumption of starting materials and the formation of the desired product in real-time or by analyzing aliquots from the reaction mixture. The high mass accuracy allows for the unambiguous identification of the molecular formula of the species present, distinguishing the product from potential impurities or byproducts, even if they have the same nominal mass. Techniques such as Parallel Reaction Monitoring (PRM) can be employed for targeted and quantitative analysis of specific components in the reaction mixture. mdpi.comnih.gov

Pathway Elucidation:

By identifying intermediates and byproducts, HRMS can provide crucial insights into the reaction mechanism. For instance, in a stereoselective reduction to produce a precursor alcohol or in the subsequent benzylation step, HRMS can help to identify any over-reaction, side-reaction, or rearrangement products, thereby aiding in the optimization of the reaction conditions to improve yield and stereoselectivity.

Technique Application in the study of this compound
High-Resolution Full Scan MS Provides accurate mass measurements for all ions in the sample, allowing for the determination of elemental compositions of reactants, products, and byproducts.
Tandem MS (MS/MS) Fragmentation of a selected precursor ion to provide structural information, confirming the identity of intermediates and products.
Parallel Reaction Monitoring (PRM) Targeted quantification of specific compounds in the reaction mixture with high selectivity and sensitivity.

Future Directions and Emerging Applications in Stereoselective Synthesis

Design and Development of Next-Generation Chiral Catalysts for Transformations Involving (S)-2-Benzyloxy-3-pentanone

The development of novel chiral catalysts is central to advancing the stereoselective synthesis of and with this compound. Future catalysts are envisioned to offer higher enantioselectivity, broader substrate scope, and improved turnover numbers. Research is anticipated to progress in several key areas:

Bifunctional Catalysts: Combining a Lewis acid and a Brønsted base or a hydrogen-bond donor in a single catalytic entity will likely lead to more organized transition states and enhanced stereocontrol in reactions such as asymmetric aldol (B89426) and Mannich reactions involving this compound.

Organocatalysts: The development of novel chiral primary amines and phosphoric acids is expected to continue. researchgate.net These catalysts are often more robust, less toxic, and more environmentally benign than their metal-based counterparts. researchgate.net

Supramolecular Catalysts: Encapsulating a reactive catalyst within a chiral supramolecular framework could provide a unique microenvironment for reactions, leading to unprecedented levels of stereoselectivity.

Catalyst TypePotential Transformation with this compoundAnticipated Advantages
Chiral Phosphoric AcidsAsymmetric reduction, Asymmetric aminationHigh enantioselectivity, mild reaction conditions
Bifunctional OrganocatalystsAldol and Mannich reactionsEnhanced stereocontrol, broader substrate scope
Immobilized Metal ComplexesAsymmetric hydrogenation, Asymmetric alkylationCatalyst recyclability, suitability for flow chemistry

Green Chemistry Approaches for Sustainable and Efficient Synthesis of Chiral Ketones

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like this compound. Future methodologies will prioritize sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalysis: The use of enzymes, such as ketoreductases and transaminases, offers a highly selective and environmentally friendly route to chiral ketones and their derivatives. acs.org These enzymatic processes often occur in aqueous media under mild conditions. semanticscholar.org

Alternative Solvents: A move away from volatile organic compounds towards greener alternatives like water, supercritical fluids, or bio-based solvents is anticipated to reduce the environmental impact of synthesis.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as cascade reactions, will be a key focus.

Green Chemistry ApproachApplication in this compound SynthesisKey Benefits
Enzymatic ReductionStereoselective reduction of a prochiral diketoneHigh enantiomeric excess, mild conditions, aqueous media
Catalysis in Aqueous MediaAsymmetric synthesis in waterReduced use of organic solvents, improved safety
One-Pot SynthesisMulti-step synthesis without intermediate isolationReduced waste, increased efficiency, time-saving

Expansion of Application Scope in Chirality Transfer Methodologies

This compound is a valuable chiral building block, and its applications in chirality transfer are expected to expand. New methodologies will likely leverage its stereocenter to induce chirality in other molecules with high efficiency.

Future research may focus on the development of novel reactions where the stereochemical information from this compound is effectively transferred to a prochiral substrate. This could involve the design of new chiral auxiliaries derived from this ketone or its use in organocatalyzed reactions where it transiently binds to the substrate and catalyst.

Integration with Continuous Flow Chemistry for Scalable Asymmetric Processes

To meet the industrial demand for enantiomerically pure compounds, the integration of asymmetric synthesis with continuous flow technology is a critical future direction. nih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and straightforward scalability. nih.govbeilstein-journals.org

The synthesis of this compound and its subsequent transformations could be adapted to continuous flow systems. This would involve the use of immobilized catalysts or reagents packed into columns through which the reaction mixture is continuously passed. beilstein-journals.org This approach not only facilitates catalyst recycling but also allows for the integration of reaction and purification steps, leading to a more streamlined and efficient manufacturing process. nih.gov

Flow Chemistry ApplicationTransformation of this compoundAdvantages of Flow Process
Packed-Bed Reactor with Immobilized CatalystAsymmetric hydrogenationEasy catalyst separation and reuse, high throughput
Microreactor TechnologyHighly exothermic reactionsEnhanced heat transfer and safety, precise temperature control
In-line PurificationContinuous reaction and purificationReduced footprint, increased process efficiency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-2-Benzyloxy-3-pentanone?

  • Methodological Answer : A common approach involves the benzylation of 3-pentanone precursors using chiral auxiliaries or asymmetric catalysis. For example, enantioselective α-alkylation of ketones with benzyl-protected electrophiles (e.g., benzyl bromide derivatives) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) can yield the (S)-configured product . Purification via chiral column chromatography (e.g., using cellulose-based stationary phases) is critical to achieve high enantiomeric excess (>95%) .

Q. How can the stereochemical integrity of this compound be validated post-synthesis?

  • Methodological Answer : Polarimetry and chiral HPLC are standard techniques. For example, using a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10 v/v) allows separation of enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangement by analyzing proton-proton interactions near the chiral center .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound should be stored under inert gas (argon/nitrogen) at −20°C to prevent oxidation of the benzyloxy group. Stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting avoidance of high-temperature reactions .

Advanced Research Questions

Q. How does the benzyloxy group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The benzyloxy group acts as a directing group in metal-catalyzed reactions. For instance, in Suzuki-Miyaura couplings, boronic acid derivatives (e.g., 4-benzyloxyphenylboronic acid ) react with the ketone moiety under Pd(OAc)₂ catalysis. DFT studies suggest steric hindrance from the benzyl group slows transmetallation, requiring optimized ligand systems (e.g., SPhos) for efficient coupling .

Q. What analytical strategies resolve contradictions in reported NMR spectral data for this compound?

  • Methodological Answer : Discrepancies in δ values (e.g., benzyl protons at 7.3–7.5 ppm vs. 7.1–7.3 ppm) may arise from solvent polarity or impurities. High-field NMR (600 MHz) with deuterated DMSO as a solvent standardizes chemical shift assignments. Spiking experiments with authentic reference compounds can validate peak identities .

Q. How can computational modeling predict the enantioselective catalytic behavior of this compound in asymmetric synthesis?

  • Methodological Answer : Molecular docking (AutoDock Vina) and transition-state modeling (Gaussian 09) can simulate interactions between the compound and chiral catalysts (e.g., Jacobsen’s salen complexes). Energy profiles for competing stereochemical pathways (R vs. S) identify optimal catalysts and reaction conditions (e.g., THF solvent at −78°C) .

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(s)-2-Benzyloxy-3-pentanone
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